(E)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Description

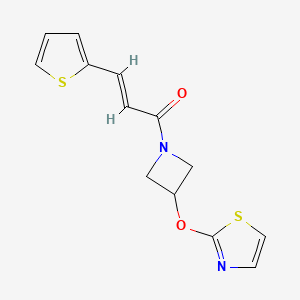

The compound (E)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a chalcone derivative characterized by a conjugated α,β-unsaturated ketone system (prop-2-en-1-one) bridging a thiophen-2-yl group and a substituted azetidine ring. The azetidine moiety is functionalized with a thiazol-2-yloxy group, introducing both nitrogen and sulfur heteroatoms into the structure.

Key structural features include:

- Azetidine ring: A four-membered nitrogen heterocycle known for conformational rigidity, which can improve binding affinity in biological targets .

- Thiazole substituent: A sulfur- and nitrogen-containing heterocycle contributing to π-stacking and hydrogen-bonding capabilities .

- Thiophene group: A sulfur-containing aromatic ring that enhances solubility and electronic conjugation .

This compound’s synthesis likely follows methods analogous to other enaminone derivatives, involving condensation reactions and purification via flash chromatography or recrystallization, as described for related chalcones .

Properties

IUPAC Name |

(E)-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]-3-thiophen-2-ylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2S2/c16-12(4-3-11-2-1-6-18-11)15-8-10(9-15)17-13-14-5-7-19-13/h1-7,10H,8-9H2/b4-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOMOCLMVLJIQEE-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C=CC2=CC=CS2)OC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(CN1C(=O)/C=C/C2=CC=CS2)OC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Azetidine Ring Formation: The azetidine ring can be formed by cyclization reactions involving β-amino alcohols or β-amino acids.

Coupling Reactions: The thiazole and azetidine intermediates are then coupled using appropriate linkers and reagents to form the desired compound.

Final Assembly: The thiophene ring is introduced through a Heck reaction or similar cross-coupling reactions, ensuring the (E)-configuration of the double bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.

Reduction: Reduction reactions can target the double bond or the thiazole ring, potentially leading to dihydro derivatives.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the thiazole and thiophene rings.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN3).

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydro derivatives.

Substitution: Halogenated or azide-substituted derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, (E)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one can serve as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

The compound’s potential biological activity makes it a candidate for drug discovery and development. It may exhibit antimicrobial, antifungal, or anticancer properties, depending on its interaction with biological targets.

Medicine

In medicinal chemistry, this compound could be investigated for its pharmacological properties. Its ability to interact with specific enzymes or receptors could lead to the development of new therapeutic agents.

Industry

In materials science, the compound’s structural features might be exploited in the design of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which (E)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one exerts its effects would depend on its specific application. For instance, in a biological context, it might inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes structurally related compounds and their key characteristics:

Key Comparisons

Azetidine vs. Triazole/Pyrazoline Substitutions :

- The azetidine ring in the target compound provides conformational rigidity compared to the triazole-linked dihydrothiazole in I-16 or the pyrazoline ring in antitubercular derivatives . This rigidity may enhance binding specificity in biological targets.

- Compounds like I-16 and the pyrazoline intermediate from exhibit lower melting points (104–106°C vs. 151–174°C for other analogues), suggesting reduced crystallinity due to flexible side chains .

Thiazole vs. This difference may explain variations in anti-tubercular activity, as hydrogen bonding can influence membrane permeability.

Electronic and Conjugation Effects :

- The thiophen-2-yl group in the target compound enhances π-conjugation compared to bromophenyl or benzodioxole substituents in . This property is critical for applications in optoelectronics or UV-Vis sensing.

Biological Activity

(E)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a synthetic organic compound belonging to the class of azetidine derivatives. Its unique structural features, including a thiazole ring and a thiophene ring, suggest potential biological activities that have garnered interest in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of Thiazole Ring : This can be achieved through the Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides.

- Azetidine Ring Formation : The azetidine ring is synthesized via cyclization reactions using β-amino alcohols and suitable electrophiles.

- Coupling Reactions : The thiazole and azetidine rings are coupled using appropriate coupling agents such as carbodiimides or phosphonium salts.

Antioxidant Activity

Studies have indicated that compounds with similar structures exhibit significant antioxidant properties. For instance, thiazolidinone derivatives have shown effectiveness in reducing lipid peroxidation, suggesting that this compound may also possess antioxidant capabilities .

Anticancer Activity

Recent research highlights the anticancer potential of thiazole and thiophene derivatives. Compounds structurally related to this compound have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). For example, some derivatives exhibited IC50 values as low as 0.72 µM against A549 cells, indicating potent anticancer activity .

The mechanism of action for compounds like (E)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)-3-(thiophen-2-yloxy)prop-2-en-1-one is believed to involve interactions with specific molecular targets such as enzymes and receptors. The thiazole and thiophene rings may facilitate binding to these targets, while the azetidine ring could enhance the compound's overall conformation and reactivity.

Case Studies

Several studies have explored the biological activity of compounds related to (E)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)-3-(thiophen-2-yloxy)prop-2-en-1-one:

| Study | Compound | Activity | IC50 Value |

|---|---|---|---|

| 2020 | Thiazolidinone derivative | Anticancer (MCF-7) | 1.003 µM |

| 2020 | Thiazolidinone derivative | Anticancer (A549) | 0.72 µM |

| 2021 | Thiazolidinone derivative | Antioxidant | EC50 = 0.565 mM |

These studies indicate that modifications in the structure can significantly influence the biological activity of related compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.